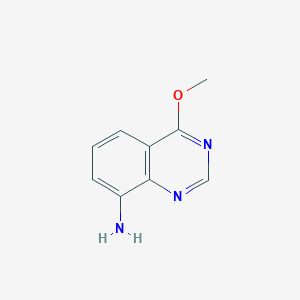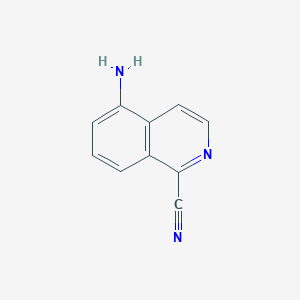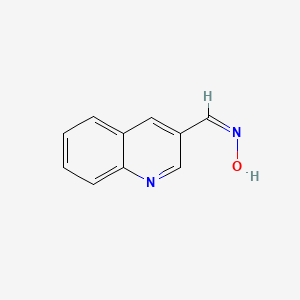
(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-3-carbaldehyde oxime is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline-3-carbaldehyde oxime, in particular, has garnered attention due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-3-carbaldehyde oxime typically involves the reaction of Quinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of Quinoline-3-carbaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Quinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Quinoline-3-carboxylic acid.
Reduction: Reduction of the oxime group can yield Quinoline-3-carbaldehyde.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: Quinoline-3-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Quinoline-3-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studies have shown its potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
Quinoline-3-carbaldehyde oxime can be compared with other quinoline derivatives such as Quinoline-2-carbaldehyde oxime and Quinoline-4-carbaldehyde oxime. While all these compounds share a similar quinoline backbone, their biological activities and chemical reactivity can vary significantly due to the position of the functional groups. Quinoline-3-carbaldehyde oxime is unique in its specific interactions and applications, particularly in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- Quinoline-2-carbaldehyde oxime
- Quinoline-4-carbaldehyde oxime
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone
Quinoline-3-carbaldehyde oxime stands out due to its specific synthetic applications and potential therapeutic benefits, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(NZ)-N-(quinolin-3-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7,13H/b12-7- |
InChI-Schlüssel |
UDWKFPQPWSWXHC-GHXNOFRVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=N\O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine](/img/structure/B11915919.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
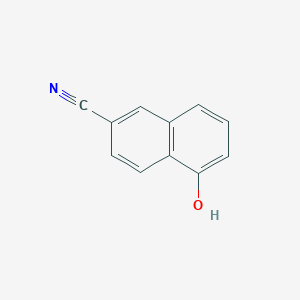
![6-Chloroimidazo[1,2-a]pyridin-3-ol](/img/structure/B11915926.png)
![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)



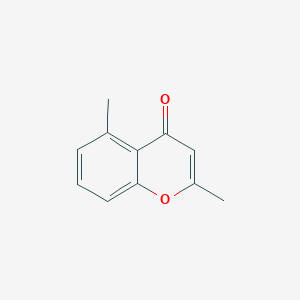
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)

